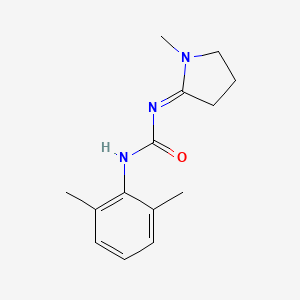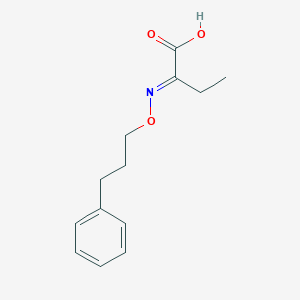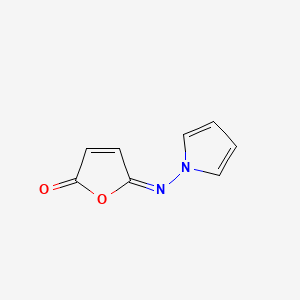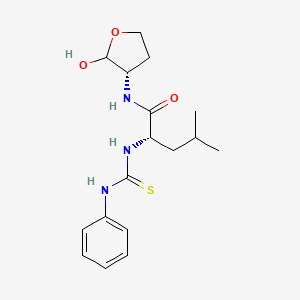![molecular formula C19H22N2O3 B1243113 4-(4-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B1243113.png)
4-(4-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methylideneamino]butanamide is a member of methoxybenzenes.
Applications De Recherche Scientifique
1. Biological Activity of Metal Complexes
Research by Ahmed, Yousif, and Al-jeboori (2013) explored the biological activity of cobalt and cadmium complexes with Schiff-base ligands derived from similar compounds. These studies are significant for understanding the microbial resistance of metal complexes compared to free ligands. This highlights the potential biological applications of such compounds in the realm of microbiology and infectious diseases (Ahmed, Yousif, & Al-jeboori, 2013).
2. Characterization of Schiff Bases
Kala et al. (2016) focused on synthesizing and characterizing o-hydroxy Schiff bases similar to the queried compound, demonstrating their potential in various scientific applications. Their work, which includes X-ray studies and hydrogen bonding attributes, provides valuable insights into the structural and chemical properties of these compounds (Kala et al., 2016).
3. Synthesis and Structure Determination
The study by Kariuki et al. (2022) on the synthesis and structure determination of related compounds demonstrates the importance of these activities in chemical research. Understanding the synthesis mechanisms and structural details is crucial for exploring the potential applications of these compounds in various scientific fields (Kariuki et al., 2022).
4. Fine Chemicals Synthesis
Climent et al. (2010) investigated the synthesis of fine chemicals using processes involving multifunctional catalysts. This research is pertinent for understanding how the efficiency of chemical synthesis can be improved, which is essential in pharmaceutical and industrial applications (Climent et al., 2010).
5. Antioxidant and Anticancer Activity
Tumosienė et al. (2020) studied the antioxidant and anticancer activity of novel derivatives of related compounds. Their research provides insights into the potential therapeutic applications of these compounds, particularly in the treatment of cancer and in managing oxidative stress (Tumosienė et al., 2020).
6. Glycosyl Triflates Formation
Crich and Smith (2000) explored the formation of glycosyl triflates from thioglycosides using a system involving S-(4-methoxyphenyl) benzenethiosulfinate. This study is crucial for understanding the chemical pathways and applications in synthetic chemistry, particularly in the synthesis of complex organic molecules (Crich & Smith, 2000).
Propriétés
Formule moléculaire |
C19H22N2O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-12-10-15(11-13-17)6-5-9-19(22)21-20-14-16-7-3-4-8-18(16)24-2/h3-4,7-8,10-14H,5-6,9H2,1-2H3,(H,21,22)/b20-14+ |
Clé InChI |
LSXYAGUSDHNGEN-XSFVSMFZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CCCC(=O)N/N=C/C2=CC=CC=C2OC |
SMILES |
COC1=CC=C(C=C1)CCCC(=O)NN=CC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC=C(C=C1)CCCC(=O)NN=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1243035.png)
![2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B1243037.png)







![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)
![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)
![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)


